molecular formula C17H24O4S B14860390 (E)-2-(Cyclooct-4-enyloxy)ethyl 4-methylbenzenesulfonate

(E)-2-(Cyclooct-4-enyloxy)ethyl 4-methylbenzenesulfonate

Cat. No.: B14860390
M. Wt: 324.4 g/mol
InChI Key: FVSWDDFPDPLAIU-NSCUHMNNSA-N
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Description

Ethanol, 2-[(4E)-4-cycloocten-1-yloxy]-, 1-(4-methylbenzenesulfonate) is an organic compound with the molecular formula C17H24O4S and a molecular weight of 324.44 g/mol . This compound is characterized by the presence of a cyclooctene ring and a methylbenzenesulfonate group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of Ethanol, 2-[(4E)-4-cycloocten-1-yloxy]-, 1-(4-methylbenzenesulfonate) typically involves the reaction of 4-cycloocten-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Ethanol, 2-[(4E)-4-cycloocten-1-yloxy]-, 1-(4-methylbenzenesulfonate) undergoes various chemical reactions, including:

Scientific Research Applications

Ethanol, 2-[(4E)-4-cycloocten-1-yloxy]-, 1-(4-methylbenzenesulfonate) has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2-[(4E)-4-cycloocten-1-yloxy]-, 1-(4-methylbenzenesulfonate) involves its interaction with molecular targets such as enzymes and receptors. The cyclooctene ring and sulfonate group play crucial roles in binding to these targets, leading to changes in their activity and function. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Ethanol, 2-[(4E)-4-cycloocten-1-yloxy]-, 1-(4-methylbenzenesulfonate) can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of Ethanol, 2-[(4E)-4-cycloocten-1-yloxy]-, 1-(4-methylbenzenesulfonate), making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H24O4S

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(4E)-cyclooct-4-en-1-yl]oxyethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H24O4S/c1-15-9-11-17(12-10-15)22(18,19)21-14-13-20-16-7-5-3-2-4-6-8-16/h2-3,9-12,16H,4-8,13-14H2,1H3/b3-2+

InChI Key

FVSWDDFPDPLAIU-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCC/C=C/CC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCCC=CCC2

Origin of Product

United States

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